2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a chloro-substituted benzamide core, a cyclopropyl group, and a tetrazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Tetrazole Ring: The tetrazole ring is typically formed via a [3+2] cycloaddition reaction between an azide and a nitrile compound.
Chlorination and Benzamide Formation: The final steps involve chlorination of the benzene ring and coupling with the cyclopropyl and tetrazole intermediates to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its chemical and physical properties.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and other industries.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and tetrazole groups can enhance binding affinity and specificity, while the chloro group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound shares a similar benzamide core but differs in the substituents attached to the benzene ring and the presence of a boronic ester group.
2-chloro-N-cyclopropyl-4-methylbenzamide:
Uniqueness
2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide stands out due to its combination of a chloro-substituted benzamide core, a cyclopropyl group, and a tetrazole ring
Properties
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)cyclopropyl]-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O2/c1-26-14-5-2-12(3-6-14)18(8-9-18)21-17(25)15-7-4-13(10-16(15)19)24-11-20-22-23-24/h2-7,10-11H,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTSXWSRIHKHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)NC(=O)C3=C(C=C(C=C3)N4C=NN=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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